![molecular formula C17H27NO4 B14183209 4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol CAS No. 925237-25-8](/img/structure/B14183209.png)
4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol is a complex organic compound with a unique structure that includes both hydroxy and hydroxyimino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol can be achieved through a multi-step process. One common method involves the sequential treatment of a precursor compound with hydrazine and sodium nitrite in acetic acid . This method allows for the formation of the hydroxyimino group, which is a key feature of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can lead to the formation of quinones, while reduction of the hydroxyimino group can yield primary amines.
Applications De Recherche Scientifique
4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications due to its unique functional groups.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes, altering their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyimino-5-polyfluoroalkylpyrazol-3-ones: These compounds share the hydroxyimino group and have similar reactivity.
4-Hydroxyimino-4,5,6,7-tetrahydro-[2,1,3]benzoxadiazole: This compound also contains a hydroxyimino group and undergoes similar chemical reactions.
Uniqueness
4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol is unique due to its combination of hydroxy, hydroxyimino, and methoxy groups
Propriétés
Numéro CAS |
925237-25-8 |
|---|---|
Formule moléculaire |
C17H27NO4 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
4-(5-hydroxy-3-hydroxyiminodecyl)-2-methoxyphenol |
InChI |
InChI=1S/C17H27NO4/c1-3-4-5-6-15(19)12-14(18-21)9-7-13-8-10-16(20)17(11-13)22-2/h8,10-11,15,19-21H,3-7,9,12H2,1-2H3 |
Clé InChI |
HPDAJPLGIHNWEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC(=NO)CCC1=CC(=C(C=C1)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


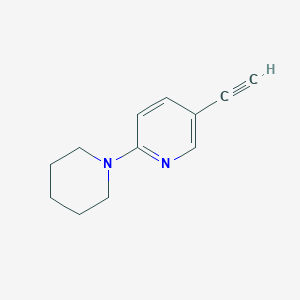
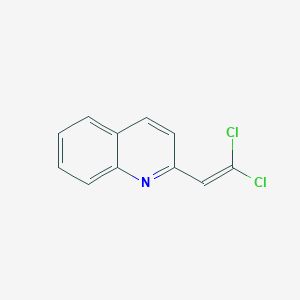
![3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide](/img/structure/B14183148.png)
![5-(Hexyloxy)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14183153.png)

![[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14183163.png)
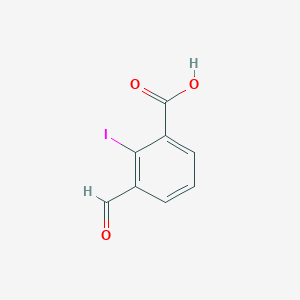
![[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B14183181.png)
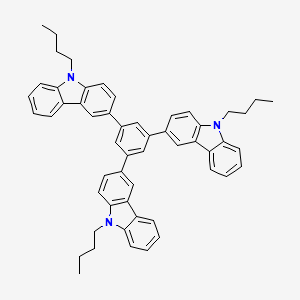
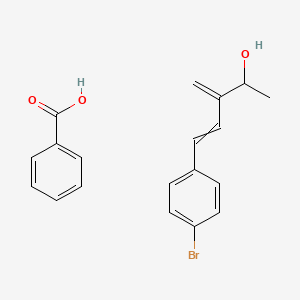
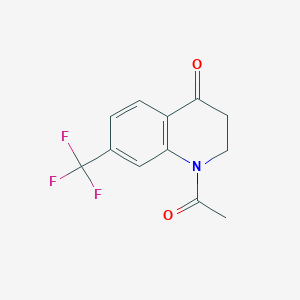

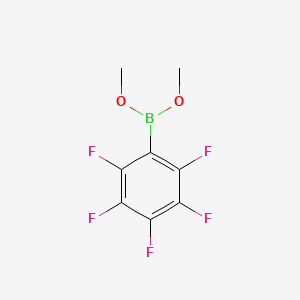
![3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14183212.png)
